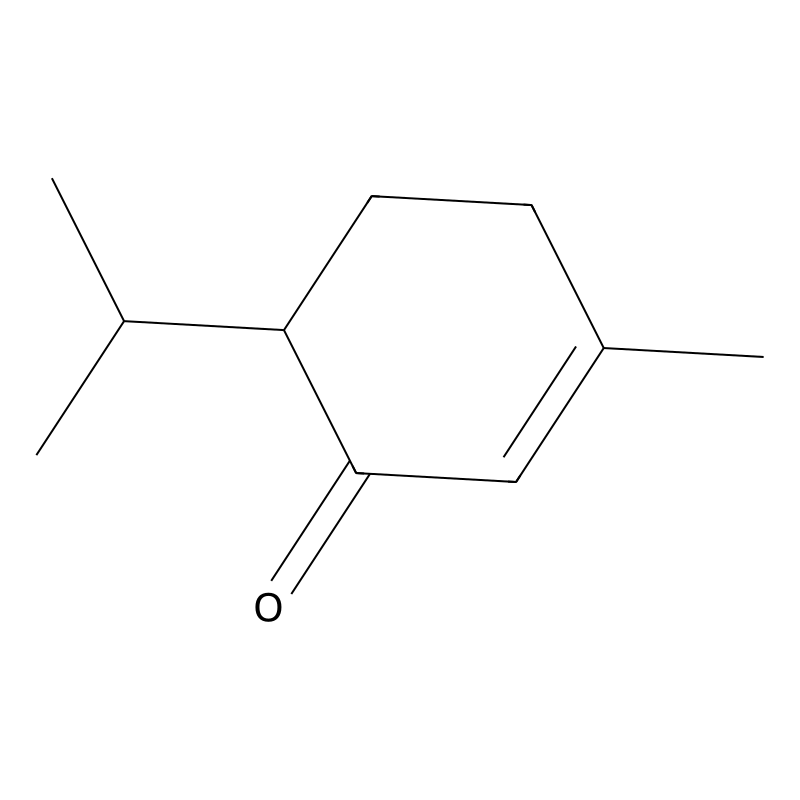

Piperitone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in alcohol

Synonyms

Canonical SMILES

- Synergistic effect with antibiotics: Research suggests piperitone enhances the effectiveness of existing antibiotics like nitrofurantoin against specific bacteria strains like Enterobacter cloacae. This synergy might involve inhibiting the bacteria's ability to metabolize and inactivate the antibiotic, ultimately increasing its potency .

Piperitone is a natural monoterpene ketone with the molecular formula and a molar mass of 152.2 g/mol. It exists in two stereoisomeric forms: D-piperitone, which has a peppermint-like aroma, and L-piperitone, found in Sitka spruce. This compound is colorless and has a distinct peppermint odor, making it a significant component in various essential oils, particularly from the genera Cymbopogon, Andropogon, and Mentha . High concentrations of piperitone are also found in certain eucalyptus species, notably Eucalyptus dives .

The specific mechanism of action of piperitone is not fully elucidated. However, research suggests it interacts with various receptors, including transient receptor potential (TRP) channels, which play a role in sensory perception []. D-piperitone might activate TRPM8, a cold-sensitive receptor, contributing to its cooling sensation [].

Physical and Chemical Properties

Piperitone undergoes several chemical transformations:

- Reduction to Menthol: Piperitone can be reduced to menthol using hydrogen gas in the presence of a nickel catalyst.

- Oxidation to Thymol: It can be oxidized to thymol using iron(III) chloride and acetic acid.

- Adduct Formation: Piperitone reacts with benzaldehyde and hydroxylamine to form adducts useful for compound identification.

- Photodimerization: Under light exposure, piperitone can undergo photodimerization, resulting in a polycyclic compound with a cyclobutane ring .

Several synthesis methods for piperitone have been reported:

- From Isopropyl Acetoacetate: A common method involves the reaction of isopropyl acetoacetate with 3-buten-2-one.

- Catalytic Processes: A notable patent outlines a multi-step synthesis starting from methyl isobutyl ketone reacting with formaldehyde under acidic conditions, followed by Michael addition and aldol condensation steps .

- Alkaline Catalysis: The use of alkaline catalysts such as sodium ethylate or sodium methylate during the synthesis process enhances yields and selectivity .

Piperitone is utilized in various industries:

- Fragrance Industry: Due to its pleasant peppermint aroma, it is widely used in perfumes and cosmetics.

- Flavoring Agents: It serves as a flavoring agent in food products.

- Pharmaceuticals: Piperitone is a precursor for synthesizing menthol and thymol, both of which have medicinal properties.

- Insect Repellent Formulations: Its insect-repelling properties make it valuable in formulating natural repellents .

Research on piperitone's interactions has highlighted its potential effects when combined with other compounds. For instance, studies indicate that it can enhance the antimicrobial efficacy of certain agents when used in combination. Additionally, its derivatives may exhibit different biological activities compared to the parent compound, suggesting that further exploration of these interactions could yield beneficial applications in pharmacology .

Piperitone shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Menthol | Derived from piperitone; has cooling properties. | |

| Thymol | Antimicrobial properties; derived from piperitone oxidation. | |

| Carvone | Minty aroma; used in flavoring; structurally similar but has different functional groups. | |

| Limonene | Citrus scent; used in fragrances; differs by being a cyclic monoterpene without a carbonyl group. |

Piperitone's unique peppermint aroma and its role as a precursor for menthol and thymol distinguish it from these similar compounds. Its dual stereoisomeric forms also contribute to its diverse applications in flavoring and fragrance industries .

Physical Description

clear, light yellowish to yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.85

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 1756 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 1741 of 1756 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

89-81-6

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes